molecular formula C21H21NO7 B11141208 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide

2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide

Cat. No.: B11141208
M. Wt: 399.4 g/mol
InChI Key: AZWORBCDRRRTFD-UHFFFAOYSA-N
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Description

This compound features a coumarin (2H-chromen-2-one) core substituted with hydroxyl groups at positions 5 and 7, a methyl group at position 4, and an acetamide group at position 3 linked to a 2,4-dimethoxybenzyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to coumarin derivatives .

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H21NO7/c1-11-15(21(26)29-18-7-13(23)6-16(24)20(11)18)9-19(25)22-10-12-4-5-14(27-2)8-17(12)28-3/h4-8,23-24H,9-10H2,1-3H3,(H,22,25)

InChI Key

AZWORBCDRRRTFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)NCC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H21NO6
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 6221815

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, highlighting its potential in several therapeutic areas:

  • Antioxidant Activity
    • The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anticancer Properties
    • Recent studies have shown that this compound can inhibit cancer cell proliferation. Specifically, it has been tested against breast and colon cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects
    • The compound has been found to reduce inflammatory markers in vitro and in vivo. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity
    • Preliminary tests indicate that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with concentration, suggesting potential use as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces cytokine levels
AntimicrobialInhibits bacterial growth

Case Study: Anticancer Activity

In a study published in 2024, researchers evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

  • A significant decrease in cell viability at concentrations above 50 µM.
  • Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.

These findings suggest that the compound could be further developed as a chemotherapeutic agent.

Case Study: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects using a murine model of arthritis. The treatment group receiving the compound showed:

  • A marked reduction in paw swelling compared to controls.
  • Decreased levels of inflammatory cytokines in serum samples.

These results indicate potential for the compound in managing inflammatory conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various chromene derivatives, including the target compound. It was found that:

  • The compound showed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL.
  • Structural modifications influenced potency, suggesting that the hydroxyl groups play a vital role in enhancing activity against gram-positive bacteria.

Anticancer Activity

The anticancer potential of 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide has been explored through various in vitro studies.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro analyses have demonstrated:

  • The compound exhibited selective cytotoxicity towards several cancer cell lines, including breast and lung cancer cells.
  • IC50 values were reported in the low micromolar range (10–20 µM), indicating potent activity.

The proposed mechanisms include:

  • Induction of apoptosis via mitochondrial pathways.
  • Disruption of cell cycle progression.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways relevant to disease progression.

Case Study: Enzyme Inhibition Studies

Research has indicated that:

  • The compound acts as an inhibitor of acetylcholinesterase, an enzyme associated with neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Chemical Reactions Analysis

Intramolecular Hydrogen Bonding

The compound exhibits intramolecular hydrogen bonds due to its planar structure, which stabilizes its conformation. This is critical for its reactivity, as hydrogen bonding can influence nucleophilicity and electrophilicity in subsequent reactions .

Oxidation/Reduction

  • Oxidation : The chromen-3-yl core can undergo oxidation to form quinones using agents like KMnO₄ or CrO₃ .

  • Reduction : Reduction with agents such as NaBH₄ or LiAlH₄ may convert the chromen-3-yl group to dihydro derivatives .

Substitution Reactions

The methoxy groups (2,4-dimethoxybenzyl) may undergo substitution under acidic or basic conditions, though the target compound’s structure does not explicitly include such groups. Analogous compounds with methoxy substituents can participate in nucleophilic aromatic substitution .

Structural Interactions and Stability

The molecule’s planarity and hydrogen bonding enhance its stability and bioavailability. For instance, the chromen-3-yl group’s conjugation with the acetamide moiety may modulate its interaction with biological targets .

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Outcome
Amide formationIodoacetamide, TEADCM, 273–278 KFormation of acetamide linkage
OxidationKMnO₄, CrO₃Basic or acidicQuinone formation
ReductionNaBH₄, LiAlH₄Solvent (e.g., THF)Dihydro derivatives

Relevance to Analogous Compounds

Research on similar acetamide derivatives highlights:

  • Pd-catalyzed couplings for arylations, where acetamide groups act as directing groups .

  • Urease inhibition via hydrogen bonding to non-metallic active sites, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2,4-Dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide

  • Structural Differences :
    • The coumarin core lacks hydroxyl and methyl groups, with an oxyacetamide linkage instead of a direct acetamide bond.
    • The 2,4-dimethoxybenzyl group is retained.
  • Functional Implications :
    • The absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity compared to the target compound.
    • The ether linkage (oxyacetamide) may decrease metabolic stability due to susceptibility to hydrolysis .
  • Synthesis : Prepared via nucleophilic substitution (54% yield), contrasting with the target compound’s likely hydroxyl-protection strategy .

2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

  • Structural Differences :
    • Methoxy groups replace hydroxyls at positions 5 and 5.
    • The benzyl group is modified to a 3,4-dimethoxyphenethyl chain.
  • The phenethyl chain increases molecular flexibility, which may alter binding kinetics .

N-(2-Oxo-4-propoxy-2H-chromen-3-yl)acetamide

  • Structural Differences: A propoxy group at position 4 replaces the methyl and hydroxyl groups. No dimethoxybenzyl moiety is present.
  • Functional Implications :
    • The propoxy chain enhances lipophilicity, improving membrane permeability but possibly reducing solubility.
    • Simplified structure may limit target specificity compared to the multi-substituted target compound .

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

  • Structural Differences :
    • Hydrazide replaces acetamide, with a nitro-substituted benzylidene group.
    • Coumarin lacks 5,7-dihydroxy substitutions.
  • Functional Implications: The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity.

Key Comparative Data

Compound Coumarin Substitutions Linker Type Benzyl Group Key Functional Groups
Target Compound 5,7-dihydroxy-4-methyl Direct acetamide 2,4-dimethoxybenzyl -OH, -OCH₃, -CH₃
N-(2,4-Dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide None (unsubstituted) Oxyacetamide 2,4-dimethoxybenzyl -OCH₃, ether linkage
2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 5,7-dimethoxy-4-methyl Direct acetamide 3,4-dimethoxyphenethyl -OCH₃, -CH₃
N-(2-Oxo-4-propoxy-2H-chromen-3-yl)acetamide 4-propoxy Direct acetamide None -OCH₂CH₂CH₃
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-methyl-7-oxy Hydrazide 2-hydroxy-5-nitrobenzylidene -NO₂, -OH, hydrazide

Preparation Methods

Pechmann Condensation

The Pechmann reaction involves the acid-catalyzed condensation of phenols with β-keto esters. For example, resorcinol derivatives react with ethyl acetoacetate to form 4-methylcoumarins. In one protocol:

  • Reactants : 4-chlororesorcinol and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O.

  • Conditions : Reflux in toluene for 16 hours yields 6-chloro-7-hydroxy-4-methylcoumarin with 92% efficiency.

Table 1: Optimization of Pechmann Condensation

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄Toluene11085
FeCl₃·6H₂OToluene11092
PVPP-BF₃Ethanol8088

Ultrasound irradiation (20 kHz, 90% power) reduces reaction times from 7 hours to 40 minutes while maintaining yields >90%.

Knoevenagel Condensation

Alternative routes employ Knoevenagel condensation between salicylaldehydes and active methylene compounds. For instance:

  • Reactants : 2,4-dihydroxybenzaldehyde and diethyl malonate.

  • Catalyst : Piperidine in ethanol.

  • Conditions : Ultrasonic irradiation at 35–40°C affords 3-acetylcoumarin derivatives in 90–92% yield.

Preparation of 2,4-Dimethoxybenzylamine

The N-(2,4-dimethoxybenzyl) group is synthesized via the Leuckart reaction , which reduces ketones to amines using formamide.

Leuckart Reaction Protocol

  • Starting Material : 2,4-dimethoxyacetophenone.

  • Reagents : Formamide and ammonium formate.

  • Conditions : Heating at 160–180°C for 6–8 hours yields 2,4-dimethoxybenzylamine with 75–80% efficiency.

Table 2: Leuckart Reaction Optimization

Ammonium Formate (equiv.)Temperature (°C)Yield (%)
1.516070
2.018080

Acetamide Coupling

The coumarin core and benzylamine are linked via an acetamide bridge using carbodiimide-mediated coupling .

Activation of the Carboxylic Acid

  • Reactants : 3-(Carboxymethyl)-5,7-dihydroxy-4-methylcoumarin and 2,4-dimethoxybenzylamine.

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conditions : Stirring in dry DMF at 0–5°C for 12 hours achieves 65–75% yield.

Table 3: Coupling Agent Comparison

AgentSolventTemperature (°C)Yield (%)
DCCDMF0–570
EDCDCM2565

Deprotection and Final Modification

The 5,7-dihydroxy groups on the coumarin are often protected as methoxy ethers during synthesis. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers, restoring hydroxyl groups with >90% efficiency.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H-NMR : Key signals include δ 6.2–6.4 ppm (coumarin aromatic protons) and δ 3.7–4.0 ppm (methoxy groups).

  • IR Spectroscopy : Stretches at 1720 cm⁻¹ (carbonyl) and 1650 cm⁻¹ (amide bond).

  • Mass Spectrometry : Molecular ion peak at m/z 399.4 confirms the molecular formula C₂₁H₂₁NO₇.

Purity Assessment

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time = 8.2 minutes.

Industrial-Scale Considerations

  • Cost Efficiency : FeCl₃·6H₂O is preferred over H₂SO₄ for Pechmann condensation due to lower corrosion and easier recycling.

  • Green Chemistry : Solvent-free Pechmann reactions under microwave irradiation reduce waste and energy use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 5,7-dihydroxy-4-methylcoumarin derivatives with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Stir at room temperature until completion (monitored by TLC) .
  • Step 2 : Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethyl acetate .
  • Key Parameters : Yield (58–88%), solvent (DMF), catalyst (K₂CO₃), and reaction time (3–24 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons on the chromen-2-one ring (δ 5.8–6.9 ppm) and acetamide NH (δ 7.6–8.0 ppm). Coumarin carbonyls appear at δ 168–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretch bands for hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and amide (1550–1650 cm⁻¹) groups .
  • Mass Spectrometry : Use ESI/APCI(+) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodology :

  • Polar solvents : DMSO or DMF for dissolution (10–20 mg/mL).
  • Aqueous stability : Test in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity, such as antimicrobial or anticancer effects?

  • Methodology :

  • In vitro assays :
  • Antimicrobial : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) using broth microdilution (CLSI guidelines) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • DNA binding : Fluorescence quenching studies with calf thymus DNA (intercalation/electrostatic binding modes) .

Q. What statistical experimental designs are appropriate for studying structure-activity relationships (SAR) or environmental fate?

  • Methodology :

  • SAR : Use factorial design (e.g., 2³) to vary substituents (hydroxyl, methoxy groups) and correlate with bioactivity .
  • Environmental fate : Apply split-plot designs to assess degradation in soil/water matrices, measuring half-life (t₁/₂) via LC-MS/MS .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Meta-analysis : Compare assay conditions (cell line viability, incubation time, compound purity).
  • Control standardization : Use reference drugs (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers vs. metabolic activity) .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining purity?

  • Methodology :

  • Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for faster kinetics.
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .

Q. How can molecular docking or DFT calculations predict interactions between this compound and biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina to model binding to COX-2 or DNA gyrase. Validate with MD simulations (100 ns) .
  • DFT : Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to correlate electronic properties with antioxidant activity .

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